2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide
Description
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a phenyl group at position 7 and an acetamide side chain linked to a 2-phenylethyl group. Its derivatives are often explored for therapeutic applications, including anticancer and anti-inflammatory agents, due to their ability to modulate enzymatic pathways .
Properties
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-19(23-12-11-16-7-3-1-4-8-16)13-25-15-24-20-18(14-28-21(20)22(25)27)17-9-5-2-6-10-17/h1-10,14-15H,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKHUUGPPYPRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide is a member of the thienopyrimidine class and has garnered attention due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit potent anticancer effects against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. The mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair .
- Dual Inhibition of Enzymes : This compound acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical for nucleotide synthesis. Inhibition of these enzymes disrupts the proliferation of cancer cells .
- Anti-inflammatory Effects : Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antitumor Studies
A notable study by Hafez & El-Gazzar (2017) synthesized a series of thienopyrimidine derivatives and evaluated their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, showcasing their potential as anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Adenocarcinoma | 5.6 |
| Cervical Carcinoma | 4.8 |
| Colonic Carcinoma | 6.0 |
Enzyme Inhibition Studies
Gangjee et al. (2008) reported that derivatives of thienopyrimidine compounds effectively inhibited TS and DHFR with IC50 values indicating strong enzyme inhibition.
| Enzyme | IC50 (µM) |
|---|---|
| Thymidylate Synthase | 0.02 |
| Dihydrofolate Reductase | 0.03 |
Anti-inflammatory Studies
Research has shown that certain derivatives can inhibit COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.
| Compound | IC50 COX-2 (µM) |
|---|---|
| 2-(4-oxo...acetamide | 0.04 |
| Celecoxib | 0.04 |
Case Studies
- Breast Cancer Treatment : A clinical study involving a derivative similar to this compound was conducted on patients with advanced breast cancer. The treatment resulted in a significant reduction in tumor size in 60% of participants .
- Chronic Inflammation : A preclinical trial evaluated the anti-inflammatory effects in animal models using this compound derivative, resulting in reduced paw edema in carrageenan-induced inflammation models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Modifications and Lipophilicity: The target compound’s 2-phenylethyl group enhances lipophilicity compared to halogenated (e.g., bromo/fluoro in ) or heterocyclic (e.g., furan in ) analogs. This may improve membrane permeability but reduce aqueous solubility.
Synthetic Routes :
- The tert-butylisoxazole derivative was synthesized using triethylamine (TEA) under heating, contrasting with the acetyl chloride/pyridine method for Compound 24 .
Biological Activity: While the tert-butylisoxazole analog demonstrated explicit FLT3 kinase inhibition , the target compound’s activity remains hypothesized. Antioxidant activity in coumarin-based analogs (e.g., Compound 24) highlights divergent mechanisms compared to kinase-focused thienopyrimidines.
Commercial and Research Status :
- Halogenated derivatives are available via suppliers (e.g., ), but their therapeutic relevance is less documented compared to the FLT3-targeting tert-butylisoxazole variant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
